molecular formula C22H19N3O3S B2872169 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide CAS No. 1207048-88-1

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2872169
CAS No.: 1207048-88-1
M. Wt: 405.47
InChI Key: PAZWIJDDDHOCPB-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-d]pyrimidine . It is part of a series of compounds designed and synthesized as anti-PI3K agents, which are used in targeted therapy for cancer control . These compounds maintain the common pharmacophoric features of several potent PI3K inhibitors .


Synthesis Analysis

The synthesis of these compounds involves the use of morpholine-based thieno[2,3-d]pyrimidine derivatives . The process includes nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol and TEA as a base .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[2,3-d]pyrimidine core and various functional groups attached to it . The compound has a molecular formula of C22H19N3O3S.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution and the use of POCl3 . The reaction with POCl3 is carried out at 0 °C in an ice bath .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel thienopyrimidine derivatives, through a condensation reaction involving thienopyrimidin-2-thioxothiazolidin-4-one derivative and various 2-chloro-N-phenylacetamides, demonstrated significant antimicrobial potency against various bacterial and fungal species. These compounds, including close relatives of the specified chemical, were found to have minimum inhibitory concentrations (MICs) in the range of 3.25–6.25 μg/mL, indicating their strong antibacterial and antifungal properties (Kerru et al., 2019).

Anticancer Activity

Another study focused on the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, revealing that one compound showed appreciable cancer cell growth inhibition against a panel of eight cancer cell lines. This highlights the potential use of such compounds, including those structurally related to 2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide, in anticancer applications (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Compounds derived from modifications of the thienopyrimidine scaffold have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies reveal that by manipulating the chemical structure, including variations similar to the specified molecule, significant biological activities can be achieved, indicating their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antitumor Activity

Research on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown that the majority of these newly synthesized compounds exhibit potent anticancer activity against several human cancer cell lines. This suggests the potential utility of such compounds, including those closely related to this compound, in cancer therapy (Hafez & El-Gazzar, 2017).

Mechanism of Action

These compounds act as inhibitors of PI3K, a lipid kinase involved in cancer progression . They exhibit antiproliferative activity on NCI 60 cell lines and enzymatic activity against PI3K isoforms . Some compounds in this series have shown good cytotoxic activities against breast cancer cell lines .

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-24(16-6-4-3-5-7-16)19(26)12-25-14-23-20-18(13-29-21(20)22(25)27)15-8-10-17(28-2)11-9-15/h3-11,13-14H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZWIJDDDHOCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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